molecular formula C5H6ClN5O2 B381900 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine CAS No. 610260-54-3

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B381900
CAS No.: 610260-54-3
M. Wt: 203.59g/mol
InChI Key: DCWBXIGKTRXBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C5H6ClN5O2 and its molecular weight is 203.59g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-N-methyl-5-nitropyrimidine-4,6-diamine serves as a pivotal building block in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the efficient solid-phase synthesis of olomoucine, highlighting its role in the regiocontrolled solution and solid-phase synthesis of libraries of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).

Advanced Organic Synthesis Techniques

The compound is also instrumental in advanced organic synthesis techniques. For example, chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, leading to the stereospecific synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, with 99% enantiomeric purity (S. W. Bailey et al., 1992).

Novel Heterocyclic Systems

Furthermore, derivatives of 2-chloro-4-methyl-5-nitropyrimidine synthesized by reacting with amines led to the formation of a novel heterocyclic system, 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, showcasing the compound's utility in creating new heterocyclic frameworks (S. Banihashemi et al., 2020).

Reaction Mechanism Studies

Studies on the reaction mechanisms of related pyrimidine compounds, such as the nitrosation and bromination of 2,4,6-trimethylpyrimidine dioxides, provide insights into the electrophilic reactivity patterns of these molecules, which can inform further research and applications involving this compound (A. Tikhonov et al., 1981).

Properties

IUPAC Name

2-chloro-4-N-methyl-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O2/c1-8-4-2(11(12)13)3(7)9-5(6)10-4/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBXIGKTRXBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.